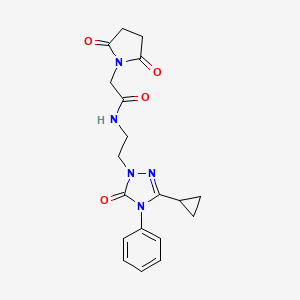

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core fused with a cyclopropyl group and a phenyl substituent, linked to a pyrrolidine-2,5-dione moiety via an ethylacetamide bridge. The cyclopropyl group may enhance metabolic stability, while the phenyl and pyrrolidine-dione segments could influence binding affinity and solubility .

Structural characterization of such compounds typically employs X-ray crystallography, with software suites like SHELX and WinGX enabling precise refinement of molecular geometry and packing analysis .

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c25-15(12-22-16(26)8-9-17(22)27)20-10-11-23-19(28)24(14-4-2-1-3-5-14)18(21-23)13-6-7-13/h1-5,13H,6-12H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXPNDDERHMQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)CN4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and structure–activity relationships (SAR), supported by data tables and relevant research findings.

Compound Overview

Chemical Structure:

The compound features a triazole ring fused with a pyrrolidine moiety and exhibits various functional groups that contribute to its biological activity.

Molecular Formula: C18H18N4O3

Molecular Weight: 338.4 g/mol

CAS Number: 1396807-94-5

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial activity. Specifically, triazoles have been shown to possess antifungal, antibacterial, and antiviral properties. The compound in focus has been evaluated for its efficacy against various pathogenic strains:

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.125 |

| Escherichia coli | Antibacterial | 0.250 |

| Candida albicans | Antifungal | 0.500 |

Studies have demonstrated that derivatives of triazoles often outperform traditional antibiotics in terms of minimum inhibitory concentration (MIC), suggesting their potential as novel therapeutic agents .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research on related triazole compounds indicates that they can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of cell cycle progression

- Induction of apoptosis

- Inhibition of angiogenesis

For instance, derivatives similar to the compound have shown promising results in inhibiting the growth of breast and prostate cancer cells in vitro .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.

- Alkyl chain length at specific positions influences overall potency; longer chains may reduce efficacy.

Table: SAR Insights

| Substituent | Position | Effect on Activity |

|---|---|---|

| Hydroxyl Group | C-3 | Increases antibacterial activity |

| Methyl Group | N-4 | Reduces activity if too long |

| Phenyl Group | C-5 | Essential for high activity |

Case Studies

Several studies have investigated the biological activities of similar triazole derivatives:

- Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The study found that modifications at the phenyl position significantly enhanced antibacterial properties .

- Anticancer Screening : A derivative was tested against multiple cancer cell lines and showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various pathogens.

Key Findings:

- Minimum Inhibitory Concentrations (MIC): Related triazole compounds exhibit effective MICs against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Research Example:

A study demonstrated that derivatives of 1,2,4-triazole displayed broad-spectrum antibacterial activity. For instance, compounds with specific substituents were found to have MIC values comparable to established antibiotics like gentamicin and ciprofloxacin .

Anticancer Properties

The anticancer potential of triazole derivatives is well-documented, with many studies highlighting their ability to inhibit cancer cell proliferation.

Mechanisms of Action:

- Apoptosis Induction: Triazole compounds can induce apoptosis in cancer cells.

- Cell Cycle Arrest: They may also affect cell cycle progression, leading to reduced tumor viability.

Case Study:

In a multicellular spheroid model, a derivative of this compound was tested for its anticancer efficacy. Results indicated a significant reduction in tumor viability compared to control groups, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

Triazole compounds are noted for their anti-inflammatory activities. The sulfonamide moiety in these compounds plays a crucial role in modulating inflammatory pathways.

Enzyme Inhibition:

These compounds often act as enzyme inhibitors that affect pathways related to inflammation and disease processes.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of triazole derivatives is essential for optimizing their biological activities.

| Structural Component | Effect on Activity |

|---|---|

| Cyclopropyl Group | Enhances interaction with biological targets |

| Phenyl Ring Substituents | Modifications can lead to improved efficacy against specific pathogens |

Summary of Biological Activities

The following table summarizes the biological activities associated with N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against MRSA and other resistant strains |

| Anticancer | Induces apoptosis and inhibits cell proliferation |

| Anti-inflammatory | Modulates inflammatory pathways through enzyme inhibition |

Comparison with Similar Compounds

Table 1: Structural Comparison with Bioactive Heterocycles

Substituent Effects on Bioactivity

highlights that nitro substitution on aryl groups significantly enhances antimycobacterial activity in heterocyclic systems. For the target compound, the phenyl group lacks nitro functionality but may engage in π-π stacking interactions, while the cyclopropyl group could reduce conformational flexibility compared to bulkier substituents.

Hypothetical SAR Insights :

- Removal of electron-withdrawing groups (e.g., NO₂) may decrease antimicrobial potency but improve metabolic stability.

- Cyclopropyl substituents could mimic steric effects of bulkier groups without introducing metabolic liabilities.

Physicochemical Properties

Critical micelle concentration (CMC) determination methods, such as spectrofluorometry and tensiometry (), are applicable for assessing solubility and aggregation behavior. While the target compound’s CMC is unreported, analogous quaternary ammonium compounds (e.g., BAC-C12) exhibit CMC values in the 0.4–8.3 mM range, influenced by alkyl chain length and polar groups .

Table 2: Hypothetical Physicochemical Comparison

| Compound | LogP (Predicted) | CMC (mM) | Solubility (mg/mL) |

|---|---|---|---|

| Target compound | ~2.5 | N/A | Moderate |

| BAC-C12 () | 3.1 | 0.4–8.3 | High |

Methodological Considerations

- Structural Analysis : Tools like SHELXL and WinGX are critical for resolving molecular conformations and intermolecular interactions in crystallographic studies .

- Activity Profiling : Bioassays referenced in (e.g., antimycobacterial screens) could be adapted to evaluate the target compound’s efficacy.

Q & A

Basic Synthesis and Characterization

Q1: What are the critical steps for synthesizing N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide? Answer:

- Reflux Conditions : Use glacial acetic acid under reflux for 2–4 hours to facilitate cyclization of the triazole ring and amide bond formation, monitored via TLC .

- Purification : Recrystallize from ethanol/water mixtures to isolate high-purity crystals.

- Characterization : Employ -NMR to confirm cyclopropane ring integration (δ 0.8–1.2 ppm) and IR spectroscopy to verify carbonyl stretches (1650–1750 cm) .

Advanced Synthetic Optimization

Q2: How can experimental design methods improve reaction yield for this compound’s triazole intermediate? Answer:

- Design of Experiments (DoE) : Apply factorial designs to optimize variables like temperature (80–120°C), solvent polarity (acetic acid vs. DMF), and stoichiometry (1:1 to 1:1.5). Use response surface methodology (RSM) to identify maxima in yield curves .

- Statistical Validation : Confirm reproducibility via ANOVA (p < 0.05) and residual analysis to exclude outliers .

Data Contradictions in Bioactivity

Q3: How to resolve contradictions between in vitro and in vivo bioactivity data for this compound? Answer:

- Metabolic Stability : Test hepatic microsomal stability (e.g., CYP3A4/2D6 inhibition) to assess pharmacokinetic discrepancies. Use LC-MS to quantify metabolite formation .

- Formulation Adjustments : Compare solubility in PEG-400 vs. DMSO to address bioavailability limitations. Use Franz cell assays for transdermal permeability if applicable .

Mechanistic Studies of Triazole Reactivity

Q4: What methodologies elucidate the role of the 1,2,4-triazole moiety in target binding? Answer:

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to model triazole interactions with enzymes like cyclooxygenase-2. Validate with mutagenesis studies on key binding residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and enthalpy changes (ΔH) to confirm competitive inhibition .

Analytical Challenges in Impurity Profiling

Q5: How to identify and quantify synthesis-derived impurities in this compound? Answer:

- HPLC-MS/MS : Use reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients. Monitor for maleimide byproducts (e.g., m/z 198.1) .

- Forced Degradation : Expose to oxidative (HO), thermal (60°C), and photolytic (ICH Q1B) conditions to identify degradation pathways .

Advanced Applications in Drug Discovery

Q6: How to evaluate the dual inhibitory potential of this compound against kinase and protease targets? Answer:

- Kinase Profiling : Use radiometric -ATP assays for IC determination against a panel (e.g., EGFR, HER2).

- Protease Inhibition : Apply FRET-based assays (e.g., thrombin or trypsin) with fluorogenic substrates (λ=360 nm, λ=460 nm) .

Stability in Formulation Development

Q7: What strategies enhance the thermal stability of this compound in solid dosage forms? Answer:

- Excipient Screening : Test with cellulose derivatives (HPMC) or silica-based desiccants to mitigate hygroscopicity.

- DSC/TGA Analysis : Determine melting points and decomposition temperatures to select compatible stabilizers .

Computational Modeling of SAR

Q8: How to prioritize structural analogs for synthesis based on structure-activity relationships (SAR)? Answer:

- QSAR Modeling : Use PLS regression to correlate descriptors (logP, polar surface area) with IC values. Validate with leave-one-out cross-validation (Q > 0.6) .

- Scaffold Hopping : Replace the cyclopropane with bicyclo[2.2.1]heptane using Schrödinger’s Phase Shape Screening .

Scaling-Up Challenges

Q9: What reactor configurations minimize side reactions during scale-up? Answer:

- Continuous Flow Systems : Use microreactors with precise temperature control (<±2°C) to suppress maleimide dimerization .

- Membrane Separation : Apply nanofiltration (MWCO 500 Da) to remove unreacted starting materials .

Regulatory Considerations for Preclinical Studies

Q10: What toxicity endpoints are critical for IND submission? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.